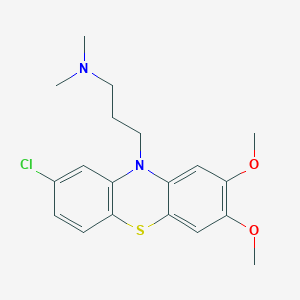
Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Übersicht
Beschreibung
Phenothiazine is a heterocyclic molecule containing two benzene rings linked in a tricyclic system through nitrogen and sulfur atoms . The compound you mentioned, “Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-”, is a derivative of Phenothiazine. These derivatives play a crucial role in medicinal chemistry and have been used for various pharmacological activities .
Molecular Structure Analysis
The molecular structure of Phenothiazine consists of two benzene rings linked in a tricyclic system through nitrogen and sulfur atoms . The specific structure of “Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-” would include additional functional groups as indicated by its name, but the exact structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Theoretical Analysis and Interaction Studies
Phenothiazine derivatives like 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile (CYM) and 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol (PAZ) have been thoroughly investigated using density functional theory (DFT) and molecular dynamics (MD) simulations. These studies predict spectroscopic characteristics, electronic parameters, and reactive sites for interactions with gold and water molecules, indicating potential applications in sensing performance and biomolecular interactions. The stability of the protein-ligand complex formed with ACE2 was also a focal point, demonstrating the compounds' relevance in biological contexts, particularly concerning SARS-CoV-2 (Al-Otaibi et al., 2022).
Neuroprotective and Enzyme Inhibition Properties
N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, a phenothiazine derivative, has shown a multifunctional profile, being an effective neuroprotectant and selective butyrylcholinesterase inhibitor. These derivatives have been studied for their ability to protect neurons against damage from free radicals, exhibit low toxicity, and modulate cytosolic calcium concentration, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).
Antibacterial, Antifungal, and Antipsychotic Investigations
Certain phenothiazine derivatives have been reported to display significant antibacterial and antifungal activities against various pathogenic microorganisms. These findings suggest their potential utility in developing novel antimicrobial agents. Moreover, some derivatives have been characterized for their antipsychotic activities, indicating their potential applications in psychiatric treatments (Gopi et al., 2017a) (Gopi et al., 2017b).
Eigenschaften
IUPAC Name |
3-(8-chloro-2,3-dimethoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-21(2)8-5-9-22-14-10-13(20)6-7-18(14)25-19-12-17(24-4)16(23-3)11-15(19)22/h6-7,10-12H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDFHACIOUBBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170458 | |
| Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
CAS RN |
17831-98-0 | |
| Record name | 2-Chloro-7,8-dimethoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




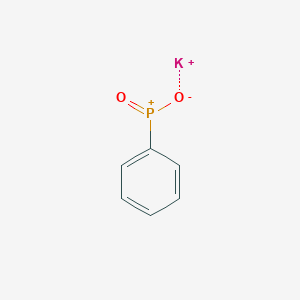

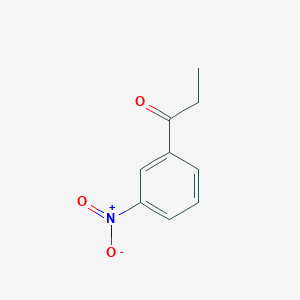
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
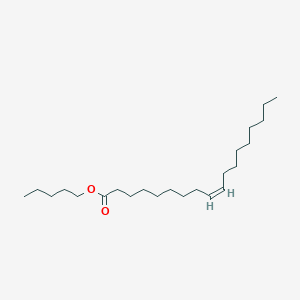
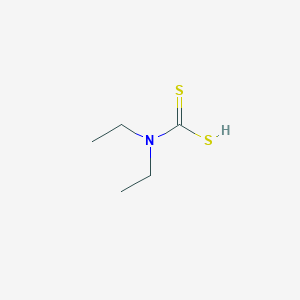
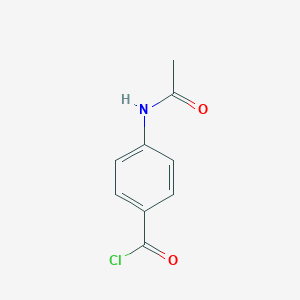

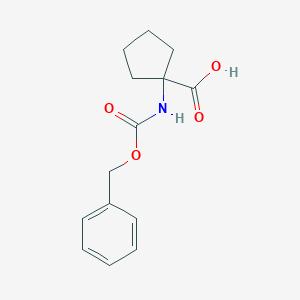

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
